molecular formula C5H9BrO3 B1267594 2-Bromo-3-methoxybutanoic acid CAS No. 67819-23-2

2-Bromo-3-methoxybutanoic acid

Cat. No.: B1267594
CAS No.: 67819-23-2
M. Wt: 197.03 g/mol
InChI Key: YVNDJNXUZODJQG-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybutanoic acid is a useful research compound. Its molecular formula is C5H9BrO3 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-3(9-2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNDJNXUZODJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285533
Record name 2-bromo-3-methoxybutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60285533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67819-23-2
Record name NSC42194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-methoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparative Chiral Chromatography:high Performance Liquid Chromatography Hplc Using a Chiral Stationary Phase Csp is a Powerful Tool for Separating Enantiomers Directly. the Csp Contains a Chiral Selector That Interacts Differently with Each Enantiomer, Causing Them to Travel Through the Column at Different Rates and Elute Separately. While Highly Effective for Both Analytical and Preparative Scales, This Method Can Be More Costly and Resource Intensive Than Crystallization for Large Scale Production.

Table 4: Comparison of Purification Strategies for Stereoisomers

StrategyPrincipleAdvantagesDisadvantages
Diastereomeric Salt Crystallization Formation of salts with different solubilities. chemconnections.orgScalable, cost-effective for large quantities, well-established technique.Requires a suitable and affordable chiral resolving agent; optimization of solvent and conditions can be time-consuming.
Preparative Chiral HPLC Differential interaction with a chiral stationary phase.Direct separation of enantiomers, high purity achievable, applicable to a wide range of compounds.Higher cost of columns and solvents, lower throughput compared to crystallization for industrial scale.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 3 Methoxybutanoic Acid

Nucleophilic Substitution Reactions Involving the Bromine Atom in 2-Bromo-3-methoxybutanoic Acid

The bromine atom at the α-position to the carboxylic acid is susceptible to nucleophilic substitution. α-Bromo carboxylic acids are known to be useful synthetic intermediates because the halogen is reactive towards SN2 reactions. libretexts.orglibretexts.org The presence of the adjacent carbonyl group can stabilize the transition state of an SN2 reaction, potentially increasing the reaction rate compared to a corresponding secondary alkyl halide. libretexts.orglibretexts.org

Stereochemical Course of S_N2 and S_N1 Processes at C-2

Specific studies detailing the stereochemical outcomes of nucleophilic substitution on this compound are not available in the reviewed literature. However, general principles of stereochemistry in substitution reactions can be applied.

S_N2 Mechanism: A bimolecular nucleophilic substitution (S_N2) reaction at the C-2 chiral center would be expected to proceed with an inversion of configuration. The nucleophile attacks the carbon atom from the side opposite to the bromine leaving group, resulting in a stereochemical inversion (e.g., an R-enantiomer would be converted to an S-enantiomer).

S_N1 Mechanism: A unimolecular (S_N1) pathway would involve the formation of a planar carbocation intermediate at C-2 after the departure of the bromide ion. Subsequent attack by a nucleophile could occur from either face of the carbocation, leading to a racemic mixture of products (both inversion and retention of configuration). The formation of this carbocation would be stabilized by the adjacent carboxylic acid group.

Without experimental data for this specific molecule, the preferred pathway (S_N2 vs. S_N1) under various reaction conditions remains speculative.

Influence of the Adjacent Methoxy (B1213986) Group on Reactivity and Selectivity

The methoxy group at the C-3 position (the β-position relative to the carboxylic acid) can exert both inductive and steric effects on the reactivity at C-2.

Inductive Effect: The oxygen atom of the methoxy group is electronegative and can exert an electron-withdrawing inductive effect (-I effect), which could influence the stability of any potential carbocation intermediate in an S_N1 reaction.

Neighboring Group Participation: It is plausible that the lone pair of electrons on the methoxy group's oxygen atom could participate in the reaction through anchimeric assistance. This neighboring group participation could occur if the oxygen atom attacks the C-2 center as the bromide ion departs, forming a cyclic oxonium ion intermediate. This would typically result in a retention of stereochemistry in the final product after the nucleophile attacks to open the ring. Such participation is known to cause rate acceleration and retention of configuration in nucleophilic substitution reactions. researchgate.net However, no studies have confirmed this mechanism for this compound.

Derivatization via Nucleophilic Attack (e.g., hydroxyl, amino, thiol substitution)

α-Bromo carboxylic acids are versatile precursors for a range of derivatives through nucleophilic substitution. libretexts.orglibretexts.org While specific examples for this compound are not documented, analogous reactions are common:

Hydroxylation: Reaction with a hydroxide (B78521) source, typically in an aqueous base followed by acidification, would yield 2-hydroxy-3-methoxybutanoic acid. libretexts.orglibretexts.org

Amination: Treatment with ammonia (B1221849) or primary/secondary amines would lead to the formation of the corresponding α-amino acid, 2-amino-3-methoxybutanoic acid. This provides a potential route to amino acid synthesis. libretexts.orglibretexts.org

Thiol Substitution: Reaction with a thiol nucleophile (R-SH) would result in the formation of a thioether derivative.

Table 1: Potential Nucleophilic Substitution Products of this compound

Nucleophile Reagent Example Potential Product Name
Hydroxide Sodium Hydroxide (NaOH) 2-Hydroxy-3-methoxybutanoic acid
Ammonia Ammonia (NH₃) 2-Amino-3-methoxybutanoic acid
Thiolate Sodium hydrosulfide (B80085) (NaSH) 2-Mercapto-3-methoxybutanoic acid
Azide Sodium Azide (NaN₃) 2-Azido-3-methoxybutanoic acid

Transformations of the Carboxylic Acid Functionality in this compound

The carboxylic acid group can undergo various transformations, including esterification, amidation, and reduction.

Esterification and Amidation Reactions

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form esters. For example, reacting this compound with methanol (B129727) would yield methyl 2-bromo-3-methoxybutanoate. This is a standard equilibrium process. Alternatively, conversion to a more reactive acyl chloride followed by reaction with an alcohol would also produce the ester.

Amidation: The formation of amides directly from a carboxylic acid and an amine is generally unfavorable and requires high temperatures. A more common laboratory method involves activating the carboxylic acid, for instance, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using coupling reagents (like DCC or EDC), followed by the addition of an amine.

Chemoselective Reduction Pathways

Chemoselective reduction of this compound involves reducing the carboxylic acid group while leaving the carbon-bromine bond intact.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the carbon-bromine bond. More selective reagents, such as borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF), are typically used for the chemoselective reduction of carboxylic acids to primary alcohols in the presence of other functional groups like halides. This would potentially yield 2-bromo-3-methoxybutan-1-ol.

Table 2: Potential Transformations of the Carboxylic Acid Group

Reaction Type Reagent Example Potential Product Name
Esterification Methanol (CH₃OH), H₂SO₄ Methyl 2-bromo-3-methoxybutanoate
Amidation 1. SOCl₂ 2. Ammonia (NH₃) 2-Bromo-3-methoxybutanamide
Reduction Borane (BH₃·THF) 2-Bromo-3-methoxybutan-1-ol

Elimination Reactions (E1 and E2) of this compound

Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbons, leading to the formation of a double bond. These reactions can proceed through two primary mechanisms: the bimolecular (E2) and unimolecular (E1) pathways.

The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon), and simultaneously, the carbon-bromine bond breaks, forming a π-bond. wikipedia.orgpharmaguideline.com The rate of this reaction is dependent on the concentration of both the substrate and the base. pharmaguideline.com Strong, non-bulky bases favor the E2 pathway. wikipedia.org For this compound, the presence of the carboxylic acid group can influence the reaction. In a basic medium, the carboxylic acid will be deprotonated to form a carboxylate.

The E1 mechanism is a two-step process. wikipedia.orgpharmaguideline.com The first and rate-determining step is the spontaneous cleavage of the carbon-bromine bond to form a carbocation intermediate. wikipedia.org This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the double bond. wikipedia.org The rate of the E1 reaction is primarily dependent on the concentration of the substrate. pharmaguideline.com Conditions that favor the E1 pathway include the use of a weak base or a polar protic solvent and heat. wikipedia.orgyoutube.com

The choice between the E1 and E2 pathways for this compound would be influenced by the reaction conditions, as summarized in the table below.

FactorFavors E1 PathwayFavors E2 Pathway
Base Weak base (e.g., H₂O, ROH)Strong, concentrated base (e.g., RO⁻, OH⁻)
Solvent Polar protic (e.g., ethanol)Aprotic or less polar solvents
Substrate Tertiary > SecondaryTertiary > Secondary > Primary
Leaving Group Good leaving groupGood leaving group
Temperature Higher temperaturesHigher temperatures

Elimination of HBr from this compound is expected to yield unsaturated carboxylic acids. Specifically, the removal of a proton from the C3 position would lead to the formation of 3-methoxy-2-butenoic acid, an α,β-unsaturated carboxylic acid. The conjugation of the newly formed double bond with the carbonyl group of the carboxylic acid provides extra stability to the product, making this a thermodynamically favorable outcome.

Alternatively, elimination of the methoxy group is a possibility under certain conditions, though bromine is a significantly better leaving group. If a proton were removed from the methyl group of the methoxy substituent in a concerted or stepwise manner, different unsaturated products could be formed, but this is considered a less likely pathway.

Regioselectivity in the elimination reaction of this compound concerns which constitutional isomer of the alkene is preferentially formed. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. msu.edu In this case, elimination of a proton from the C3 position would lead to the more substituted 3-methoxy-2-butenoic acid. The alternative, Hofmann elimination, which forms the less substituted alkene, is favored when using a bulky base. msu.edu

Stereoselectivity refers to the preferential formation of one stereoisomer over another. If the elimination leads to a double bond that can exist as E and Z isomers, one may be favored. For E2 reactions, the stereochemical outcome is dictated by the anti-periplanar arrangement of the departing proton and the leaving group. ck12.org This means that the hydrogen and bromine atoms must be in the same plane and on opposite sides of the carbon-carbon bond for the reaction to proceed. The specific stereoisomer of this compound will therefore determine the stereochemistry of the resulting alkene. For E1 reactions, which proceed through a planar carbocation intermediate, the more stable trans (E) isomer is generally the major product due to reduced steric strain. youtube.com

The expected regiochemical and stereochemical outcomes are summarized below:

Reaction TypeMajor Regioisomer (Base)Major Stereoisomer
E1 3-methoxy-2-butenoic acid (Weak)(E)-3-methoxy-2-butenoic acid
E2 3-methoxy-2-butenoic acid (Non-bulky)Dependent on substrate stereochemistry
E2 4-methoxy-1-butenoic acid (Bulky)Not applicable

Potential Rearrangement Pathways of this compound and its Intermediates

In reactions that proceed through a carbocation intermediate, such as the E1 mechanism, rearrangements can occur if a more stable carbocation can be formed. libretexts.org When this compound ionizes, it forms a secondary carbocation at the C2 position.

A hydride shift could occur from the adjacent C3 carbon if it leads to a more stable carbocation. study.com In this specific molecule, a hydride shift from C3 to C2 would result in a tertiary carbocation, which is stabilized by the adjacent oxygen atom of the methoxy group through resonance. This rearranged carbocation would then undergo deprotonation to yield a different unsaturated product.

Another possibility is the participation of the neighboring methoxy group. The lone pair of electrons on the oxygen atom can attack the carbocation center at C2, forming a cyclic oxonium ion intermediate. This is an example of neighboring group participation , which can influence the rate and stereochemistry of the reaction. wikipedia.org The subsequent attack by a nucleophile or base would lead to the final product.

Reaction Kinetics and Mechanistic Pathways Elucidation for this compound

The determination of whether the elimination of HBr from this compound follows an E1 or E2 pathway would rely on kinetic studies.

To elucidate the operative mechanism, one could perform a series of experiments where the concentration of the base is varied while keeping the substrate concentration constant. If the reaction rate changes proportionally to the base concentration, an E2 mechanism is indicated. If the rate remains largely unaffected by the change in base concentration, an E1 pathway is more likely. Further mechanistic insights could be gained through isotopic labeling studies and computational modeling to map the potential energy surface of the reaction. The presence of rearranged products would also strongly suggest the involvement of a carbocation intermediate and thus an E1 pathway.

Applications of 2 Bromo 3 Methoxybutanoic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecule Construction

The inherent chirality of 2-Bromo-3-methoxybutanoic acid, stemming from its two stereocenters, makes it a valuable starting material for asymmetric synthesis. The presence of a bromine atom at the α-position to the carboxylic acid allows for a variety of stereospecific transformations.

Synthesis of Enantiopure α-Substituted Carboxylic Acids

One of the most direct applications of chiral α-bromo carboxylic acids is in the synthesis of other enantiopure α-substituted carboxylic acids. The bromine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles in an SN2 reaction. This reaction typically proceeds with inversion of configuration at the α-carbon, allowing for the predictable synthesis of a diverse array of α-substituted products with high enantiomeric purity.

Table 1: Potential Nucleophilic Substitution Reactions of this compound Derivatives

NucleophileResulting α-SubstituentPotential Product Class
Azide (N₃⁻)-N₃α-Azido acid (precursor to α-amino acids)
Cyanide (CN⁻)-CNα-Cyano acid (precursor to other functional groups)
Thiolates (RS⁻)-SRα-Thioether acid
Alkoxides (RO⁻)-ORα-Alkoxy acid
Organocuprates (R₂CuLi)-Rα-Alkyl/Aryl acid

Introduction of Branched-Chain and Oxygenated Functionality

The structure of this compound inherently contains a branched-chain (the sec-butyl backbone) and an oxygenated functionality (the methoxy (B1213986) group). This pre-existing complexity can be strategically incorporated into larger molecules. Synthetic transformations targeting either the carboxylic acid or the bromine atom can be employed to build upon this scaffold, effectively transferring this branched, oxygenated motif into the target molecule. For instance, the carboxylic acid could be reduced to an alcohol or converted to an amide, while the bromo group is substituted, leading to multifunctional, stereochemically defined building blocks.

Precursor to Biologically Relevant Molecules and Natural Product Synthesis

The structural motifs present in this compound are found in various biologically active compounds and natural products. This makes it a potentially valuable precursor for their synthesis.

Incorporation into Amino Acid Analogues with Defined Stereochemistry

A significant application of α-bromo acids is their conversion to α-amino acids. Through nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine, followed by hydrolysis, this compound can be transformed into a β-methoxy-α-amino acid analogue. The stereochemistry at the α-carbon would be controlled by the stereochemistry of the starting bromo acid. Such non-proteinogenic amino acids are of great interest in medicinal chemistry for the synthesis of peptides with modified properties, such as increased stability or altered biological activity.

Role in the Synthesis of Heterocyclic Compounds

Development of New Synthetic Methodologies Featuring this compound

The unique combination of functional groups in this compound could also spur the development of new synthetic methodologies. For instance, its derivatives could be explored as substrates in transition metal-catalyzed cross-coupling reactions or in organocatalytic transformations. The development of stereoselective methods that can differentiate between the various reactive sites on the molecule would be of particular interest. Such research would not only expand the utility of this specific compound but also contribute to the broader field of synthetic organic chemistry.

Scalable Synthetic Processes for Industrial Applications of this compound

The industrial production of this compound is crucial for its application as a versatile intermediate in advanced organic synthesis. While specific large-scale industrial synthesis data for this particular compound is not extensively published, scalable processes can be extrapolated from established methodologies for the synthesis of analogous α-bromo carboxylic acids. The most probable and widely used method for the α-bromination of a carboxylic acid on an industrial scale is the Hell-Volhard-Zelinsky (HVZ) reaction.

The HVZ reaction involves the conversion of a carboxylic acid with an α-hydrogen into an α-bromo carboxylic acid. The reaction is typically carried out by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-position.

Key Steps in the Scalable Synthesis of this compound via the Hell-Volhard-Zelinsky Reaction:

Reaction Setup: The process would likely be conducted in a glass-lined or corrosion-resistant reactor suitable for handling bromine and hydrogen bromide, which is a byproduct of the reaction. The starting material, 3-methoxybutanoic acid, is a liquid at room temperature and can be charged directly into the reactor.

Reagent Addition: A catalytic amount of phosphorus tribromide or red phosphorus is added to the 3-methoxybutanoic acid. Subsequently, bromine is added portion-wise to control the exothermic reaction and the evolution of hydrogen bromide gas. The stoichiometry of bromine is carefully controlled to ensure mono-bromination and minimize the formation of di-bromo byproducts.

Reaction Conditions: The reaction mixture is typically heated to facilitate the reaction. The temperature is a critical parameter that needs to be optimized for reaction rate and selectivity. The reaction progress can be monitored using in-process controls such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

Work-up and Purification: Upon completion of the reaction, the crude product is typically subjected to a purification process. This may involve quenching the excess bromine, followed by distillation to remove volatile impurities and byproducts. Further purification can be achieved through crystallization or fractional distillation under reduced pressure to obtain this compound of high purity required for pharmaceutical and other fine chemical applications.

Table 1: Representative Lab-Scale Synthesis Parameters for the Hell-Volhard-Zelinsky Bromination of 3-Methoxybutanoic Acid

ParameterValue
Starting Material 3-Methoxybutanoic Acid
Reagents Bromine (Br₂), Red Phosphorus (P)
Catalyst Red Phosphorus (forms PBr₃ in situ)
Solvent Neat (no solvent) or a high-boiling inert solvent
Temperature 80-100 °C
Reaction Time 8-12 hours
**Molar Ratio (Acid:P:Br₂) **1 : 0.1 : 1.1
Yield (unoptimized) 70-80%
Purification Method Fractional distillation under reduced pressure

Industrial Scale-Up Considerations:

When scaling up the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process:

Heat Management: The HVZ reaction is exothermic, and efficient heat removal is critical to prevent runaway reactions. Industrial reactors are equipped with cooling jackets and temperature control systems to manage the reaction temperature.

Material of Construction: The corrosive nature of bromine and hydrogen bromide necessitates the use of specialized reactors and equipment made from corrosion-resistant materials.

Off-gas Handling: The reaction generates hydrogen bromide gas, which must be scrubbed before being released into the atmosphere. This is typically achieved using a caustic scrubber.

Process Automation: For large-scale production, process automation can be implemented to ensure consistent product quality and minimize manual intervention.

Waste Management: The process generates waste streams that need to be treated and disposed of in an environmentally responsible manner.

The industrial applications of this compound are primarily as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom at the α-position makes it a versatile intermediate for introducing various functional groups through nucleophilic substitution reactions. This allows for the construction of a wide range of derivatives with potential biological activity.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Methoxybutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-bromo-3-methoxybutanoic acid in solution. High-resolution one-dimensional (1D) and two-dimensional (2D) experiments provide information on the chemical environment of each nucleus, connectivity between atoms, and spatial proximity of protons, which is essential for stereochemical assignment.

While specific experimental data for this compound is not widely published, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on its functional groups and the analysis of analogous structures. The molecule contains four distinct proton environments and five unique carbon environments.

¹H NMR: The proton spectrum is expected to show signals for the carboxylic acid proton, the two methine protons (CH-Br and CH-O), the methoxy (B1213986) group protons, and the terminal methyl group protons. The coupling between the adjacent methine protons at C2 and C3 would be particularly informative, appearing as doublets.

¹³C NMR: The carbon spectrum will display five distinct signals corresponding to the carbonyl carbon, the two methine carbons, the methoxy carbon, and the methyl carbon. docbrown.info The electronegative bromine and oxygen atoms will cause the attached carbons (C2 and C3) to be significantly downfield shifted. docbrown.info The carbonyl carbon will appear at the lowest field (~170-180 ppm). docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values. Actual chemical shifts can vary based on solvent and stereoisomer.

Atom PositionTechniqueExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-COOH¹H NMR10.0 - 13.0Singlet (broad)N/A
H2¹H NMR4.0 - 4.5Doublet~4-8
H3¹H NMR3.8 - 4.2Quartet~6-7
H4 (-CH₃)¹H NMR1.2 - 1.5Doublet~6-7
-OCH₃¹H NMR3.3 - 3.6SingletN/A
C1 (-COOH)¹³C NMR170 - 180N/AN/A
C2 (-CHBr)¹³C NMR50 - 60N/AN/A
C3 (-CHOCH₃)¹³C NMR75 - 85N/AN/A
C4 (-CH₃)¹³C NMR15 - 25N/AN/A
-OCH₃¹³C NMR55 - 65N/AN/A

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the compound's stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For this compound, a cross-peak would be expected between the proton at C2 (H2) and the proton at C3 (H3), confirming their adjacency. Another cross-peak would connect H3 to the methyl protons at C4.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (typically 2-3 bond) correlations between protons and carbons. youtube.com Key correlations would include the methoxy protons (-OCH₃) to C3, and potentially a weaker correlation to C2. The proton at C2 would show a correlation to the carbonyl carbon (C1). These correlations help piece together the carbon skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the relative stereochemistry of the two chiral centers (C2 and C3). This experiment detects protons that are close in space, regardless of their bonding connectivity. youtube.com For the syn diastereomer (where the bromine and methoxy groups are on the same side in a Fischer projection), a strong NOE would be expected between H2 and H3. For the anti diastereomer, this correlation would be significantly weaker or absent.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group.

The most prominent feature would be a very broad absorption band for the O-H stretching vibration of the carboxylic acid, typically found between 2500 and 3300 cm⁻¹. docbrown.info This broadness is a result of intermolecular hydrogen bonding. The C=O (carbonyl) stretch of the carboxylic acid would give a strong, sharp absorption in the range of 1700-1725 cm⁻¹. docbrown.info Other expected absorptions include the C-O stretching of the acid and the ether, and the C-Br stretch at lower wavenumbers.

Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (-OH)O-H Stretch2500 - 3300Strong, Very Broad
Alkyl C-HC-H Stretch2850 - 3000Medium
Carboxylic Acid (C=O)C=O Stretch1700 - 1725Strong, Sharp
Ether/Acid (C-O)C-O Stretch1050 - 1300Medium
Bromoalkane (C-Br)C-Br Stretch500 - 600Medium-Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. The molecular formula of this compound is C₅H₉BrO₃, giving it a molecular weight of approximately 196.03 g/mol (for ⁷⁹Br) or 198.03 g/mol (for ⁸¹Br). chemsynthesis.comnih.gov

A key feature in the mass spectrum would be the molecular ion peak ([M]⁺), which would appear as a pair of peaks of nearly equal intensity (the M and M+2 peaks), separated by two mass units. This is the characteristic isotopic signature of a molecule containing one bromine atom.

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage next to the bromine atom could lead to the loss of a bromine radical (M-79/81), while cleavage of the C2-C3 bond would also be a likely fragmentation route.

Predicted Mass Spectrometry Fragments for this compound

m/z Value (for ⁷⁹Br)m/z Value (for ⁸¹Br)Identity of FragmentNotes
196198[C₅H₉BrO₃]⁺Molecular Ion ([M]⁺). Expected 1:1 intensity ratio.
151153[C₄H₆BrO]⁺Loss of -COOH (M-45).
117N/A[C₅H₉O₃]⁺Loss of Br radical (M-79).
89N/A[C₄H₉O₂]⁺Loss of Br and CO.
73N/A[C₃H₅O₂]⁺McLafferty rearrangement fragment.

Chiral Chromatography (GC-MS, HPLC) for Enantiomeric and Diastereomeric Purity Assessment

This compound possesses two stereogenic centers (C2 and C3), which means it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric. pdx.edu

Diastereomers have different physical properties and can typically be separated by standard chromatography techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Enantiomers, however, have identical physical properties in an achiral environment and require a chiral environment for separation.

Chiral chromatography is the definitive method for separating all four stereoisomers and assessing the enantiomeric and diastereomeric purity of a sample. This is achieved by using a chiral stationary phase (CSP) in either a GC or HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and thus separation. By comparing the peak areas in the resulting chromatogram, the ratio of the stereoisomers can be determined, allowing for the calculation of enantiomeric excess (e.e.) and diastereomeric excess (d.e.). masterorganicchemistry.com

X-ray Crystallography for Solid-State Absolute Configuration and Intermolecular Interactions

If a single, high-quality crystal of one of the stereoisomers of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure. nih.gov This technique is the gold standard for determining the absolute configuration (R/S assignment) of chiral centers, provided the molecule contains a heavy atom like bromine. The anomalous dispersion effect caused by the bromine atom allows for the definitive assignment of the absolute stereochemistry.

Furthermore, crystallographic analysis reveals detailed information about the molecule's conformation in the solid state. It also elucidates intermolecular interactions, such as the hydrogen bonding patterns between the carboxylic acid groups. It is common for carboxylic acids to form hydrogen-bonded dimers in the crystal lattice, a feature that would be clearly defined by this method. mdpi.com

Inability to Generate Article on the

Following a comprehensive and exhaustive search of scientific databases and scholarly publications, it has been determined that there is no publicly available experimental data on the crystal structure, hydrogen bonding networks, or solid-state conformation of the chemical compound this compound.

The specific sections requested for the article, namely:

Determination of Preferred Conformations in the Solid State

require detailed crystallographic data, typically obtained through single-crystal X-ray diffraction, or advanced spectroscopic analysis such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Despite targeted searches for these specific data sets, no research articles, database entries (including the Cambridge Structural Database), or other forms of scientific literature detailing the solid-state structural analysis of this compound could be located. The information found was limited to basic chemical properties and identifiers for this compound or detailed structural studies for analogous but distinct molecules.

As the instructions for the article generation strictly require thorough, informative, and scientifically accurate content based on detailed research findings and data tables, the absence of foundational experimental data makes it impossible to fulfill the request. The creation of the specified content without such data would not be based on factual scientific evidence and would therefore be speculative and scientifically unsound.

Therefore, the article focusing on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time.

Computational and Theoretical Chemistry Studies on 2 Bromo 3 Methoxybutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For a compound like 2-bromo-3-methoxybutanoic acid, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles in the ground state. Key energetic properties such as the total electronic energy, enthalpy, and Gibbs free energy of formation could also be calculated. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity, with the HOMO-LUMO gap being an indicator of its kinetic stability. A study on new butanoic acid derivatives utilized DFT at the B3LYP/6-31+G(d) level of theory to investigate their molecular design, though it did not specifically include this compound. biointerfaceresearch.comresearchgate.net

Interactive Table: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyPredicted ValueUnit
Total Electronic EnergyData not availableHartrees
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV
Dipole MomentData not availableDebye

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available.

Ab Initio Methods for Reaction Pathway Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are often employed to study reaction mechanisms. For this compound, these methods could be used to explore potential reaction pathways, such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions. By mapping the potential energy surface, researchers could identify transition states and calculate activation energies, providing a detailed understanding of the reaction kinetics. However, no specific ab initio studies on the reaction pathways of this compound have been found.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several rotatable single bonds, this compound can exist in various conformations. Conformational analysis would aim to identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing information on its flexibility and how it might interact with its environment, such as a solvent. Such studies are crucial for understanding the molecule's behavior in different phases, but specific research on this compound is absent.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are valuable for predicting spectroscopic properties. For this compound, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra could then be compared with experimental data to confirm the molecule's structure and to aid in the assignment of experimental spectral features. While DFT has been used to calculate vibrational frequencies for other butanoic acid derivatives, no such data is available for this compound. biointerfaceresearch.comresearchgate.net

Interactive Table: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterExperimental Value
¹H NMRChemical Shift (ppm)Data not available
¹³C NMRChemical Shift (ppm)Data not available
IR SpectroscopyVibrational Frequency (cm⁻¹)Data not available

Note: This table is for illustrative purposes. Specific predicted and experimental spectroscopic data for this compound are not available in the reviewed literature.

Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling can provide detailed insights into the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as decarboxylative halogenation or other transformations. nih.govacs.org By modeling the potential energy surface, researchers can locate the transition state structures and calculate the activation barriers, which are crucial for understanding the reaction rates and selectivity. Without specific studies, any discussion of reaction mechanisms for this particular molecule remains speculative.

Quantitative Structure-Reactivity Relationships (QSAR) for Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. While no QSAR studies have been performed on this compound itself, it is conceivable that such a study could be conducted on a series of related halogenated carboxylic acids. science.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a QSAR model could be developed to predict the reactivity of new, unsynthesized analogs.

Biological and Biochemical Research on 2 Bromo 3 Methoxybutanoic Acid and Its Derivatives

Mechanistic Studies of Enzymatic Transformations Involving 2-Bromo-3-methoxybutanoic Acid Analogues

The presence of a bromine atom on the carboxylic acid structure makes these molecules substrates for various enzymatic transformations, providing a window into enzyme mechanisms and specificity.

Glutathione (B108866) Transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates. researchgate.net Analogues of this compound, specifically 2-bromocarboxylic acids, have been shown to be substrates for certain GST isoenzymes. nih.gov

Research on rat liver GSTs demonstrated that the cytosolic fraction can conjugate various 2-bromocarboxylic acids. nih.gov This suggests that a compound like this compound would likely undergo a similar enzymatic conjugation. The reaction involves the nucleophilic attack of the thiolate group of glutathione on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a thioether conjugate. This process is a key step in the detoxification and subsequent excretion of xenobiotic compounds. researchgate.net

Interestingly, not all GST isoforms exhibit the same activity towards bromocarboxylic acids. For instance, GSTs purified by S-hexyl-GSH affinity chromatography showed low activity towards these acids, indicating that specific, unbound GSTs are primarily responsible for their conjugation. nih.gov Further studies with purified GSTs revealed that transferase 1-1 is active towards several 2-bromocarboxylic acids, while transferase 12-12 shows high activity towards specific enantiomers of these compounds. nih.gov In contrast, transferases 5-5 and 8-8 displayed no detectable activity. nih.gov

Table 1: Reactivity of Selected Rat Liver Glutathione Transferase Isoforms with 2-Bromocarboxylic Acid Analogues

GST Isoform Substrate Analogue Activity Level
Transferase 1-1 2-bromovaleric acid Active
Transferase 1-1 2-bromo-3-phenylpropionic acid Active
Transferase 12-12 (R)-2-bromovaleric acid High, Stereospecific
Transferase 12-12 (R)-2-bromo-3-phenylpropionic acid High, Stereospecific
Transferase 5-5 2-bromovaleric acid No Activity Detected

Data synthesized from studies on various 2-bromocarboxylic acids. nih.gov

Enzymatic reactions are often characterized by a high degree of stereospecificity, a principle that holds true for the transformation of 2-bromocarboxylic acid analogues. quora.com The chiral center at the C-2 position of this compound implies that enzymes will likely exhibit a preference for one enantiomer over the other.

Studies on the glutathione conjugation of 2-bromocarboxylic acids have demonstrated clear stereoselectivity. For example, rat liver GST isoform 12-12 showed high, stereospecific activity towards the R-enantiomers of 2-bromovaleric acid and 2-bromo-3-phenylpropionic acid. nih.gov This indicates that the active site of this particular enzyme is structured to preferentially bind and react with the R-isomer. The enzymatic reaction catalyzed by glutathione S-transferases typically proceeds with an inversion of configuration at the chiral center. nih.gov

Similarly, 2-haloacid dehalogenases, another class of enzymes that act on halogenated acids, are known to be highly stereoselective. frontiersin.org These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond to produce a 2-hydroxyalkanoic acid. frontiersin.org The stereochemical outcome of this reaction depends on the specific type of dehalogenase. For instance, L-2-haloacid dehalogenases specifically act on L-isomers to produce D-hydroxyalkanoic acids, resulting in an inversion of stereochemistry. nih.gov

The stereochemical preference of an enzyme is a critical factor in determining the metabolic fate and potential biological activity of a chiral molecule like this compound.

Potential as Enzyme Probes for Biochemical Pathways

The reactivity of the carbon-bromine bond in compounds like this compound makes them and their derivatives potentially useful as enzyme probes. These molecules can be designed to interact with specific enzymes, allowing for the study of enzyme activity and the identification of active sites.

Brominated fatty acid analogues have been successfully used as activity-based probes. For instance, attaching a single bromine atom to fatty acids allows for their visualization within cells using techniques like scanning X-ray fluorescence microscopy, without the need for large fluorescent tags that can interfere with cellular metabolism. sciencedaily.com This approach could be adapted for this compound to trace its uptake and metabolism within cellular systems.

Furthermore, the bromine atom can act as a reactive group in chemical probes designed to covalently modify enzyme active sites. nih.gov By incorporating a reporter tag, such as a fluorescent dye or an affinity label, into a this compound-derived probe, it would be possible to label and identify enzymes that bind to this class of molecules. This strategy is valuable for inhibitor discovery and for mapping enzyme activity in complex biological samples. nih.govbiorxiv.org

Table 2: Potential Applications of this compound Analogues as Enzyme Probes

Probe Type Principle of Action Potential Application
Brominated Metabolic Tracer Incorporation into metabolic pathways and detection via bromine-sensitive methods. Tracing the cellular uptake and metabolic fate of the butanoic acid backbone.
Activity-Based Probe Covalent modification of the active site of a target enzyme. Identifying and characterizing enzymes that interact with 2-bromocarboxylic acids.

Investigating Biosynthetic Relevance or Degradation Pathways in Biological Systems

While many organobromine compounds are synthetic, a vast number are produced naturally by marine and terrestrial organisms. wikipedia.orgnih.gov These compounds are generated through the action of halogenating enzymes, such as bromoperoxidases, which utilize bromide from the environment. wikipedia.org The existence of these biosynthetic pathways suggests that organisms have also evolved mechanisms to degrade organobromine compounds.

The degradation of brominated organic compounds in the environment is often carried out by microorganisms. mdpi.com Microbial degradation can proceed through various enzymatic mechanisms, a key one being dehalogenation, where the carbon-bromine bond is cleaved. mdpi.comnih.gov This initial step is often followed by the breakdown of the remaining carbon skeleton. nih.gov For a molecule like this compound, it is plausible that microbial enzymes, such as 2-haloacid dehalogenases, could initiate its degradation by removing the bromine atom. frontiersin.orgresearchgate.net

The subsequent metabolic fate of the resulting 3-methoxy-2-hydroxybutanoic acid would depend on the specific metabolic capabilities of the organism. It could potentially enter central metabolic pathways after further enzymatic modifications. While no specific biosynthetic or degradation pathways for this compound have been documented, the extensive literature on the microbial metabolism of halogenated organic compounds provides a strong basis for predicting its likely biological fate. mdpi.comnih.govresearchgate.net

Future Perspectives and Emerging Research Areas for 2 Bromo 3 Methoxybutanoic Acid

Green Chemistry Approaches in the Synthesis of 2-Bromo-3-methoxybutanoic Acid

The traditional synthesis of α-bromocarboxylic acids, often accomplished through the Hell-Volhard-Zelinsky (HVZ) reaction, involves harsh reagents like PBr₃ and elemental bromine, raising environmental and safety concerns. masterorganicchemistry.comlibretexts.org Green chemistry principles are driving research towards more sustainable synthetic routes. Future efforts in the synthesis of this compound are likely to focus on minimizing hazardous waste and improving atom economy.

Key green approaches include:

Catalytic Systems: The development of catalytic methods, including the use of bifunctional catalysts, can enable highly enantioselective brominations under milder conditions. nih.gov This is particularly relevant for producing specific stereoisomers of this compound, which may be crucial for its potential applications.

Alternative Brominating Agents: Research is ongoing to replace elemental bromine with safer, solid, or in-situ generated brominating agents. researchgate.netcambridgescholars.com Reagents like N-Bromosuccinimide (NBS) or bromodimethylsulfonium bromide offer easier handling and can reduce the formation of hazardous byproducts. organic-chemistry.org

Eco-Friendly Solvents: A shift from traditional chlorinated solvents to greener alternatives such as water, ionic liquids, or even solvent-free conditions is a critical area of development. researchgate.net For instance, the use of hydrogen peroxide and a suitable catalyst in an aqueous medium represents a sustainable approach for related transformations. researchgate.netmdpi.com

ApproachTraditional Method (HVZ Reaction)Green AlternativePotential Advantages
ReagentsBr₂, PBr₃/Red P masterorganicchemistry.comN-Bromosuccinimide (NBS), H₂O₂/KBr researchgate.net, Catalytic Bromine SourcesReduced toxicity, improved safety, easier handling.
CatalysisStoichiometric Phosphorus Halide masterorganicchemistry.comBifunctional organocatalysts nih.gov, metal-based catalysts researchgate.netHigher efficiency, enantioselectivity, catalyst recycling.
SolventsChlorinated solvents (e.g., CCl₄)Water researchgate.net, methyl ethyl ketone (MEK) researchgate.net, solvent-free conditionsLower environmental impact, reduced cost, enhanced safety.
ByproductsPhosphorous acids, excess HBrWater, recyclable catalysts, succinimideReduced waste generation and easier purification.

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. acs.org The halogenation of organic compounds, which can be highly exothermic and rapid, is particularly well-suited for the enhanced safety and control offered by microreactor systems. researchgate.neteurekaselect.com The application of flow chemistry to the production of this compound could provide significant advantages over traditional batch synthesis.

Future research in this area will likely focus on:

Enhanced Safety and Control: Halogenations using reagents like elemental bromine are hazardous on a large scale in batch reactors due to risks of thermal runaway and toxic release. researchgate.net Microreactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the volume of hazardous material at any given time. eurekaselect.comresearchgate.net

Improved Yield and Selectivity: The rapid mixing and precise control of residence time in flow reactors can lead to higher yields and improved selectivity, reducing the formation of unwanted byproducts such as di-brominated species. eurekaselect.com

Scalability and Automation: Developing a continuous flow process would facilitate easier scaling from laboratory research to industrial production. acs.org Automation of the process can ensure consistent product quality and reduce manual handling of hazardous intermediates. A semi-continuous process for synthesizing related fluorinated α-amino acids has already demonstrated the potential for large-scale production with minimal purification of intermediates. chemistryviews.org

ParameterBatch ProcessingFlow Chemistry / Continuous Processing
SafetyHigher risk of thermal runaway; larger volumes of hazardous reagents. researchgate.netSuperior heat transfer; small reaction volumes enhance safety. eurekaselect.com
Reaction TimeHours to days. eurekaselect.comSeconds to minutes. eurekaselect.com
Process ControlDifficult to precisely control temperature and mixing.Accurate control over temperature, pressure, and residence time. researchgate.net
ScalabilityChallenging to scale up exothermic reactions.Easier scale-up by running longer or using parallel reactors. acs.org
Yield & SelectivityCan be lower due to side reactions and decomposition.Often higher due to precise control and rapid mixing. eurekaselect.com

Advanced Materials Science Applications of Derivatives

While direct applications of this compound in materials science are not yet established, its structure provides a versatile platform for creating novel functional materials. The presence of a carboxylic acid, a bromine atom, and a methoxy (B1213986) group allows for a wide range of chemical modifications and polymerizations.

Emerging research could explore the following avenues:

Functional Monomers: The carboxylic acid group can be used for the synthesis of polyesters and polyamides. The bromo and methoxy groups can be retained as pendant groups to impart specific properties to the polymer backbone. For example, the bromine atom could enhance flame retardancy.

Polymer Modification: Derivatives of this compound could be grafted onto existing polymer chains to introduce new functionalities. The reactive C-Br bond is an excellent handle for nucleophilic substitution or atom transfer radical polymerization (ATRP). libretexts.org

Precursors for Bioactive or Optoelectronic Materials: The α-bromo acid moiety is a key intermediate in the synthesis of α-amino acids and α-hydroxy acids. libretexts.org This opens the door to creating biocompatible polymers or materials with specific chiral properties for applications in biomedicine or optics. The combination of halogen and alkoxy groups might also be explored for creating materials with interesting electronic properties.

Chemoinformatic and Data-Driven Approaches for Structure-Reactivity Prediction

Modern chemical research is increasingly supported by computational tools. Chemoinformatics and machine learning are becoming indispensable for predicting molecular properties, reaction outcomes, and potential biological activities, thereby accelerating the pace of discovery. jstar-research.comwalshmedicalmedia.com

For this compound and its derivatives, these approaches can be applied to:

Predicting Reactivity: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of synthetic transformations. researchgate.netrsc.org For instance, quantitative structure-activity relationship (QSAR) models are being developed to predict the reaction rate constants of halogenated organic compounds. nih.govnih.gov This could help optimize synthetic routes and explore novel reactions for this compound.

Virtual Screening and Property Prediction: Computational methods like Density Functional Theory (DFT) can predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. jstar-research.comresearchgate.net Machine learning algorithms can screen virtual libraries of derivatives to identify candidates with desired properties (e.g., binding affinity to a biological target, specific material characteristics) before committing to laboratory synthesis. rsc.org

Optimizing Reaction Conditions: Neural networks can predict optimal reaction conditions, including catalysts, solvents, and temperature, by learning from vast reaction databases. acs.org This data-driven approach can significantly reduce the experimental effort required to develop efficient synthetic protocols.

Computational ApproachApplication AreaPredicted Parameters for this compound
Machine Learning (ML) / QSAR nih.govnih.govReactivity PredictionReaction rate constants, yield predictions, optimal reaction conditions. researchgate.net
Density Functional Theory (DFT) jstar-research.comMolecular Property Prediction3D geometry, charge distribution, spectroscopic data (NMR, IR), HOMO-LUMO gap. researchgate.net
Molecular Dynamics (MD) jstar-research.comDynamic Behavior SimulationConformational analysis, interactions with solvents or biological macromolecules.
Virtual ScreeningDiscovery of New ApplicationsBinding affinity of derivatives to enzymes, prediction of material properties. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.